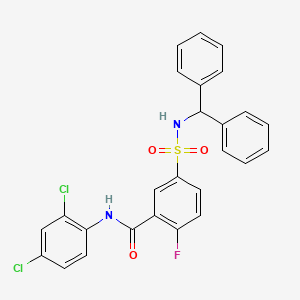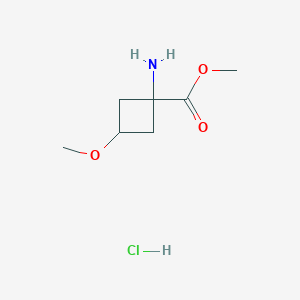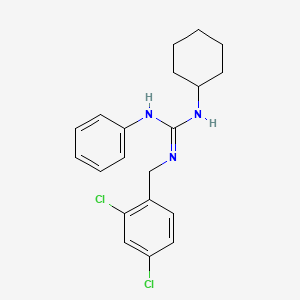
5-(N-benzhydrylsulfamoyl)-N-(2,4-dichlorophenyl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(N-benzhydrylsulfamoyl)-N-(2,4-dichlorophenyl)-2-fluorobenzamide, also known as BDSF, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been shown to have promising anti-cancer properties, making it an attractive candidate for further research and development.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Fluorobenzamides in Antimicrobial Activity
Research has shown that fluorobenzamides, which include compounds similar to 5-(N-benzhydrylsulfamoyl)-N-(2,4-dichlorophenyl)-2-fluorobenzamide, exhibit promising antimicrobial properties. A study by Desai, Rajpara, and Joshi (2013) demonstrated that the presence of a fluorine atom in the benzoyl group enhances antimicrobial activity against various bacterial strains and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans (Desai, Rajpara, & Joshi, 2013).
Synthesis of Benzothiazepines with Antimicrobial Properties
Another study highlighted the synthesis of benzothiazepines using compounds similar to 5-(N-benzhydrylsulfamoyl)-N-(2,4-dichlorophenyl)-2-fluorobenzamide. These compounds demonstrated potential as antimicrobial agents against bacteria like Staphylococcus aureus and Escherichia coli, and the fungus Candida albicans (Pant, Jadon, & Bharti, 2018).
Thiourea Derivatives with Antipathogenic Activity
A study by Limban, Marutescu, and Chifiriuc (2011) explored the antipathogenic potential of thiourea derivatives, which have structural similarities to 5-(N-benzhydrylsulfamoyl)-N-(2,4-dichlorophenyl)-2-fluorobenzamide. These derivatives showed significant antibiofilm properties against bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, indicating their potential as novel anti-microbial agents (Limban, Marutescu, & Chifiriuc, 2011).
Applications in Synthesis and Structural Analysis
- Crystal Structures of N-(arylsulfonyl)-4-fluorobenzamides: A study by Suchetan et al. (2016) described the crystal structures of N-(arylsulfonyl)-4-fluorobenzamides, compounds structurally related to 5-(N-benzhydrylsulfamoyl)-N-(2,4-dichlorophenyl)-2-fluorobenzamide. This research aids in understanding the molecular conformation and potential applications of similar compounds in various fields, including material science and pharmaceuticals (Suchetan et al., 2016).
Agricultural Applications
- Pentafluorosulfanyl Group-Containing Insecticides: Kim et al. (2020) described the development of novel pentafluorosulfanyl group-containing meta-diamide insecticides. These insecticides, which include structural motifs similar to 5-(N-benzhydrylsulfamoyl)-N-(2,4-dichlorophenyl)-2-fluorobenzamide, showed high insecticidal activity and selectivity, demonstrating the potential application of such compounds in agriculture (Kim et al., 2020).
Eigenschaften
IUPAC Name |
5-(benzhydrylsulfamoyl)-N-(2,4-dichlorophenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19Cl2FN2O3S/c27-19-11-14-24(22(28)15-19)30-26(32)21-16-20(12-13-23(21)29)35(33,34)31-25(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-16,25,31H,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMRWGFPICDOIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19Cl2FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(N-benzhydrylsulfamoyl)-N-(2,4-dichlorophenyl)-2-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2801232.png)

![2-[[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2801237.png)
![(E)-N-[2-(3,6-Dihydro-2H-pyran-4-yl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2801238.png)
![1-Benzyl-5-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B2801240.png)



![9-benzyl-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2801246.png)
![(5-Bromopyridin-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2801247.png)
![N-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenyl]acetamide](/img/structure/B2801249.png)
![2,4-Dimethyl-N-[(1-methylbenzimidazol-2-yl)methyl]-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2801251.png)

